molecular formula C9H9NS B3052280 3-methylsulfanyl-1H-indole CAS No. 40015-10-9

3-methylsulfanyl-1H-indole

Cat. No. B3052280
CAS RN: 40015-10-9
M. Wt: 163.24 g/mol
InChI Key: TVHHOXFINVVIIT-UHFFFAOYSA-N
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Description

3-methylsulfanyl-1H-indole is a chemical compound with the molecular formula C9H9NS . It is a derivative of indole, a heterocyclic compound that is significant in both natural products and drugs .


Synthesis Analysis

The synthesis of indole derivatives, including 3-methylsulfanyl-1H-indole, has been a central theme in organic synthesis due to their wide-ranging biological activity . A common method for synthesizing indole derivatives is the Fischer indole synthesis . This process involves the reaction of phenylhydrazine with a carbonyl compound, typically a ketone or aldehyde, to form a hydrazone .


Molecular Structure Analysis

The molecular structure of 3-methylsulfanyl-1H-indole consists of a benzene ring fused with a pyrrole ring, forming a bicyclic structure . The sulfur atom in the methylsulfanyl group is attached to the third carbon atom in the indole ring .


Chemical Reactions Analysis

Indole derivatives, including 3-methylsulfanyl-1H-indole, can undergo a variety of chemical reactions. For instance, they can participate in Fischer indolisation, a process that involves the formation of an indole ring . Additionally, they can undergo N-alkylation, a reaction that involves the addition of an alkyl group to a nitrogen atom .

Scientific Research Applications

Computational Studies of Hetarylazo Indole Dye

A study conducted by Çatıkkaş et al. (2013) focused on computational calculations of a derivative of 1H-indole (specifically 1,2-dimethyl-3-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)diazenyl]-1H-indole) using density functional methods. This research highlighted the compound's electronic structure and properties, essential for understanding its potential applications in dye chemistry (Çatıkkaş, Aktan, & Seferoğlu, 2013).

Synthesis of 3-(Alkylsulfanyl) and 3-(Arylsulfanyl)indoles

Katrun et al. (2014) explored the synthesis of 3-(alkylsulfanyl)- and 3-(arylsulfanyl)indoles, highlighting the compound's utility in organic synthesis. The methodology employed was noted for its simplicity and efficiency, opening avenues for the development of various indole derivatives (Katrun et al., 2014).

Role in Epidermal Growth Factor Receptor Tyrosine Kinase Inhibition

Thompson et al. (1993) investigated a series of indole derivatives (including 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids) for their ability to inhibit the tyrosine kinase activity of the epidermal growth factor receptor. This study provided insights into the potential therapeutic applications of these compounds in cancer treatment (Thompson et al., 1993).

Corrosion Inhibition

Verma et al. (2016) demonstrated the use of 3-amino alkylated indoles as corrosion inhibitors for mild steel in acidic environments. Their study provided valuable data on the effectiveness and mechanisms of indole-based inhibitors in protecting metal surfaces (Verma et al., 2016).

Applications in Organic Synthesis

Zhang et al. (2016) reported on the C3 functionalization of free (N-H) indoles, including 3-(methylsulfonyl)indoles, demonstrating a versatile method for synthesizing a range of important indole derivatives. This advancement has significant implications for the field of organic chemistry (Zhang et al., 2016).

Anti-Cancer Activity

Niemyjska et al. (2012) synthesized and studied methyl indole-3-carboxylate derivatives for their anti-cancer properties. The research contributes to the understanding of indole-based compounds in cancer therapy (Niemyjska et al., 2012).

Mechanism of Action

While the specific mechanism of action of 3-methylsulfanyl-1H-indole is not mentioned in the retrieved papers, indole derivatives are known to exhibit various biologically vital properties . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Safety and Hazards

While specific safety and hazard information for 3-methylsulfanyl-1H-indole is not available in the retrieved papers, it is generally recommended to handle such compounds in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Future Directions

The synthesis and study of indole derivatives, including 3-methylsulfanyl-1H-indole, continue to attract attention due to their significant biological activities . Future research may focus on developing novel methods of synthesis, exploring their biological activities, and their potential applications in medicinal chemistry .

properties

IUPAC Name

3-methylsulfanyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-11-9-6-10-8-5-3-2-4-7(8)9/h2-6,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHHOXFINVVIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447159
Record name 3-methylsulfanyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methylsulfanyl-1H-indole

CAS RN

40015-10-9
Record name 3-(Methylthio)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40015-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methylsulfanyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Me2S (955 μL, 13 mmol) was added to a solution of N-chlorosuccinimide (NCS, 1.47 g, 11 mmol) in DCM (80 mL) at 0° C., and stirred under N2 for 35 min. A solution of indole (1.17 g, 10 mmol) in DCM was added slowly, stirring at 0° C. for 2 h. While still cold, Et2O was added, and the white gum that formed was filtered off, dried under vacuum for 1.5 h, and stored at RT overnight. The intermediate was dissolved in DMSO, and the mixture heated to 100° C. under vacuum for 25 min. The product was poured into water, extracted with Et2O, and concentrated to dryness to yield 3-methylsulfanyl-1H-indole (1.609 g, 98.6% yield).
Name
Quantity
955 μL
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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